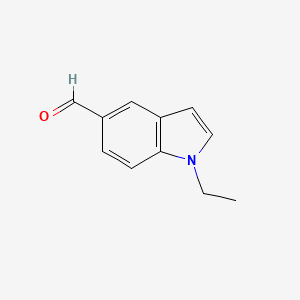

1-ethyl-1H-indole-5-carbaldehyde

Description

The Indole (B1671886) Scaffold in Contemporary Chemical Science

The indole scaffold is a cornerstone of heterocyclic chemistry and drug discovery, recognized for its prevalence in nature and its versatile chemical properties. nih.govijpsr.inforesearchgate.netingentaconnect.comeurekaselect.com

Indole is an aromatic heterocyclic organic compound, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring. biosynth.comnumberanalytics.com This bicyclic structure is planar and possesses 10 π-electrons, conforming to Hückel's rule for aromaticity. numberanalytics.comlibretexts.org The indole nucleus is a versatile building block in organic synthesis, allowing for functionalization at multiple positions to create diverse molecular architectures. numberanalytics.comderpharmachemica.com The most reactive position for electrophilic substitution is C-3, which is significantly more reactive than benzene. numberanalytics.comwikipedia.orgbohrium.com However, under strongly acidic conditions where C-3 is protonated, electrophilic attack can occur at the C-5 position. wikipedia.org

The indole ring is a common motif in a vast array of natural products. ijpsr.infobiosynth.com It is the core structure of the essential amino acid tryptophan, which serves as a biosynthetic precursor to many important biomolecules. wikipedia.orgmdpi.com These include the neurotransmitter serotonin (B10506), the hormone melatonin, and a large class of compounds known as indole alkaloids. wikipedia.orgmdpi.com Indole alkaloids, found in plants, fungi, and animals, exhibit a wide range of complex structures and biological activities. numberanalytics.comrsc.orgrsc.org Their biosynthesis often involves the condensation of tryptophan or its derivative, tryptamine, with other precursors. numberanalytics.com

Examples of Biologically Important Indole-Containing Compounds:

| Compound | Class | Significance |

| Tryptophan | Amino Acid | Essential amino acid, precursor to many biomolecules. wikipedia.orgmdpi.com |

| Serotonin | Neurotransmitter | Regulates mood, sleep, and other physiological processes. wikipedia.orgmdpi.com |

| Melatonin | Hormone | Regulates the sleep-wake cycle. mdpi.com |

| Indole-3-acetic acid | Plant Hormone | Promotes root development and other growth processes. biosynth.com |

| Vinblastine | Indole Alkaloid | Used in cancer chemotherapy. biosynth.comrsc.org |

In medicinal chemistry, the indole scaffold is considered a "privileged structure." nih.govijpsr.infoingentaconnect.com This term describes molecular frameworks that can bind to multiple, unrelated biological targets with high affinity. ingentaconnect.com The versatility of the indole ring allows it to mimic the structure of peptides and interact with various enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. ijpsr.inforesearchgate.net This has led to the development of numerous indole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents. ijpsr.inforesearchgate.netingentaconnect.comeurekaselect.com

Positioning of 1-Ethyl-1H-indole-5-carbaldehyde within Indole Chemistry

The specific substitutions on the indole ring of this compound give it distinct chemical properties and potential for further functionalization.

The formyl group (an aldehyde, –CHO) at the C-5 position of the indole ring is a key functional group. Aldehydes are versatile synthetic intermediates that can undergo a wide range of chemical transformations. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto an indole ring, typically at the C-3 position. wikipedia.org However, formylation at other positions, such as C-5, allows for the synthesis of different isomers of indole-based compounds. For instance, indole-3-carboxaldehyde (B46971) is a precursor for various bioactive indole alkaloids. researchgate.netorgsyn.org The presence of the formyl group at C-5 in this compound provides a reactive site for creating a diverse array of derivatives.

The substitution of an ethyl group at the N-1 position of the indole ring has important consequences for the molecule's properties. The presence of the N-H proton in unsubstituted indoles is crucial for certain biological interactions, such as hydrogen bonding with receptors. nih.gov Replacing this proton with an alkyl group, like ethyl, can alter or eliminate these interactions. nih.gov However, N-alkylation can also confer other desirable properties. For example, in some contexts, an N-ethyl morpholine (B109124) moiety on an indole scaffold has been shown to be beneficial for interaction with biological targets like the CB2 receptor. nih.gov The ethyl group can also influence the molecule's solubility and how it is metabolized in biological systems. chemimpex.com Furthermore, the absence of the acidic N-H proton can prevent certain side reactions in synthetic procedures, making the N-ethylated indole a more stable and predictable starting material for further chemical modifications. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethylindole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-12-6-5-10-7-9(8-13)3-4-11(10)12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOYPVXWHICMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589404 | |

| Record name | 1-Ethyl-1H-indole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944893-74-7 | |

| Record name | 1-Ethyl-1H-indole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Ethyl 1h Indole 5 Carbaldehyde

Strategic Approaches to the Indole (B1671886) Nucleus with C-5 Functionalization

Constructing the indole scaffold with a carbaldehyde group at the C-5 position is a primary challenge. The inherent electronic properties of the indole ring favor electrophilic substitution at the C-3 position of the pyrrole (B145914) moiety, making functionalization of the benzenoid ring (C-4 to C-7 positions) less straightforward. bhu.ac.in Consequently, specialized strategies are required to direct functionalization to the desired C-5 position.

Directed C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying indole scaffolds. However, achieving selectivity at the C-5 position is a significant hurdle due to its remote location from the heterocyclic nitrogen and the higher reactivity of other sites. nih.gov Most strategies involve the installation of a directing group (DG) on the indole nitrogen, which then coordinates to a transition metal catalyst to facilitate C-H activation at a specific site.

While many directing groups guide functionalization to the C-2 or C-7 positions, achieving C-5 selectivity remains a formidable synthetic challenge. nih.govnih.gov Recent progress has demonstrated that C-5 functionalization can be achieved, often through complex catalytic systems or by functionalizing an adjacent, more accessible position followed by subsequent transformations. For instance, methods have been developed for the regioselective C-5 iodination of indoles, which provides a versatile handle for further functionalization via cross-coupling reactions. rsc.orgscispace.comresearchgate.net

Table 1: Examples of Regioselective C-H Functionalization Strategies for Indoles

| Directing Group (Position) | Target Position | Type of Functionalization | Catalyst System (Example) |

|---|---|---|---|

| N-P(O)tBu₂ | C-6 | Arylation | Copper |

| N-Pivaloyl | C-7 | Alkenylation | Rhodium |

| C3-Pivaloyl | C-4 / C-5 | Arylation | Palladium |

| None | C-5 | Iodination | N-Iodosuccinimide (NIS) |

This table summarizes general strategies for functionalizing the benzenoid ring of indoles; specific conditions are substrate-dependent.

Precursor-Based Synthetic Routes

One of the most direct and practical approaches to synthesizing 1-ethyl-1H-indole-5-carbaldehyde is through the derivatization of a pre-existing, commercially available precursor: indole-5-carbaldehyde. This method circumvents the challenges of de novo construction of the functionalized indole ring. The core of this strategy lies in the selective ethylation of the indole nitrogen, which is discussed in detail in section 2.2.

Classical and modern cyclization reactions provide powerful means to construct the indole nucleus from acyclic precursors, allowing for the incorporation of the C-5 carbaldehyde group from appropriately substituted starting materials.

The Fischer indole synthesis is a cornerstone of indole chemistry and can be adapted for this purpose. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone. byjus.com To obtain a 5-formylindole, one would start with (4-formylphenyl)hydrazine and a suitable aldehyde or ketone (e.g., acetaldehyde or pyruvic acid), which upon reaction and cyclization, would yield the indole core with the desired C-5 functionality. byjus.comnih.gov

Other notable cyclization methods include:

Reissert Indole Synthesis : This method can construct the indole ring from o-nitrotoluenes and diethyl oxalate. A starting material like 4-methyl-3-nitrobenzaldehyde could theoretically be used to generate the target substitution pattern. nih.gov

Madelung Synthesis : Involves the intramolecular cyclization of an N-acylated-o-toluidine at high temperatures with a strong base. organic-chemistry.org This route is less common for highly functionalized indoles but remains a viable strategy.

Modern Catalytic Cyclizations : Various transition-metal-catalyzed reactions, such as those involving the cyclization of substituted anilines with alkynes or the reductive cyclization of o-nitrostyrenes, offer milder and more functional-group-tolerant alternatives to the classical methods. researchgate.net

Table 2: Comparison of Key Cyclization Reactions for 5-Substituted Indole Synthesis

| Synthetic Method | Key Precursors | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Synthesis | Aryl hydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis), Heat | High versatility, widely used, readily available precursors. | Harsh acidic conditions can be incompatible with sensitive functional groups; regioselectivity issues with unsymmetrical ketones. |

| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Base (e.g., NaOEt) | Good for specific substitution patterns. | Limited scope, requires strongly electron-withdrawing nitro group. |

| Madelung Synthesis | N-acyl-o-toluidine | Strong base (e.g., NaNH₂, BuLi), High temperature | Useful for N-unsubstituted or N-alkyl indoles. | Harsh conditions, limited functional group tolerance. |

| Palladium-catalyzed Cyclization | o-Haloaniline, Alkyne | Pd catalyst, Base | Mild conditions, high functional group tolerance. | Catalyst cost, potential for side reactions. |

Introduction of the N-1 Ethyl Moiety

The final key transformation is the introduction of the ethyl group onto the indole nitrogen. This step is crucial and requires careful control to ensure high regioselectivity.

N-Alkylation Protocols and Regioselectivity

The N-alkylation of indoles is a common transformation, but it faces a significant challenge: competition between N-alkylation and C-3 alkylation. The indole anion (indolide), formed upon deprotonation by a base, is an ambident nucleophile. While the nitrogen atom is more electronegative, the C-3 position often has a higher coefficient in the Highest Occupied Molecular Orbital (HOMO), making it highly nucleophilic and prone to electrophilic attack. bhu.ac.innih.gov

Classical N-alkylation conditions typically involve treating the indole with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an ethylating agent (e.g., ethyl iodide or diethyl sulfate). rsc.org The choice of counterion, solvent, and temperature can influence the N/C-3 selectivity. Higher reaction temperatures often favor the thermodynamically more stable N-alkylated product. rsc.org

To overcome the regioselectivity issue, several advanced protocols have been developed:

Catalytic Approaches : Transition metal catalysts, including copper and iron complexes, have been employed to facilitate N-alkylation, sometimes using alcohols as the alkylating agents via a "borrowing hydrogen" methodology. rsc.orgresearchgate.net Specialized catalyst systems, such as dinuclear zinc-ProPhenol complexes, have been shown to provide excellent control over regioselectivity, favoring N-alkylation even in the presence of an unprotected C-3 position. nih.gov

Alternative Reaction Conditions : The use of different base/solvent systems can steer the reaction towards the desired N-alkylation. For instance, phase-transfer catalysis can be an effective method for selective N-alkylation under milder conditions.

Polarity Reversal Strategies : A novel approach involves using N-(benzoyloxy)indole derivatives, which function as indole electrophiles. In this strategy, a copper hydride catalyst controls the regioselective addition of a nucleophile, allowing for the synthesis of either N- or C-3 alkylated products depending on the specific ligand used. nih.gov

Table 3: Selected Conditions for N-Alkylation of Indoles

| Reagents | Base | Solvent | Temperature | Outcome/Selectivity |

|---|---|---|---|---|

| Ethyl Iodide | NaH | DMF / THF | 0 °C to 80 °C | Often gives a mixture of N- and C-3 products. Higher temperatures favor N-alkylation. rsc.org |

| Benzyl Alcohol | Fe-catalyst, K₂CO₃ | TFE | 110 °C | Selective N-alkylation of indolines (precursors to indoles). nih.gov |

| Aldimine | Dinuclear Zn-ProPhenol catalyst | THF | Room Temp. | High N-selectivity and enantioselectivity. nih.gov |

| N-Tosylhydrazone | CuI, KOH | Dioxane | 100 °C | Good yields for N-alkylation. rsc.org |

Installation of the C-5 Carbaldehyde Group

Introducing a formyl group at the C-5 position of the indole ring is a significant challenge due to the inherent electronic properties of the indole nucleus. Electrophilic substitution reactions, such as formylation, preferentially occur at the electron-rich C-3 position of the pyrrole ring. acs.orgbeilstein-journals.org Therefore, achieving C-5 selectivity requires specific and controlled synthetic strategies.

Direct formylation of a simple 1-ethylindole would yield the 3-formyl isomer almost exclusively. To achieve substitution at the C-5 position on the benzene (B151609) core, chemists have developed innovative strategies. nih.gov

One common approach involves the use of a directing group . A functional group is temporarily installed on the indole, often at the N-1 or C-3 position, to steer the formylating agent to a specific site on the benzene ring. nih.gov For example, the installation of a pivaloyl group at the C-3 position has been shown to direct arylation to the C-4 and C-5 positions. nih.govresearchgate.net A similar principle can be applied to formylation.

The Vilsmeier-Haack reaction is a classical method for formylating electron-rich aromatic rings, typically yielding 3-formylindoles when using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). orgsyn.orgresearchgate.net To apply this reaction for C-5 formylation, the C-3 position would need to be blocked. Another strategy involves metal-catalyzed C-H functionalization, which offers a more direct route but requires careful selection of catalysts and ligands to control the site-selectivity. nih.gov

Table 2: Comparison of Formylation Strategies for Indoles

| Method | Reagents | Typical Site-Selectivity | Requirements for C-5 Selectivity |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | C-3 orgsyn.org | Blocking of C-3 position |

| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid | C-3 | Blocking of C-3 position |

| Duff Reaction | Hexamethylenetetramine, Acid | C-3 | Not suitable for C-5 |

An alternative to direct formylation is the oxidation of a precursor functional group already situated at the C-5 position. This two-step approach involves first introducing a group like methyl (-CH₃) or hydroxymethyl (-CH₂OH) at C-5, followed by its oxidation to an aldehyde (-CHO). This strategy circumvents the regioselectivity challenges of direct formylation.

The synthesis of a 1-ethyl-5-methyl-1H-indole intermediate can be achieved through various established indole syntheses, such as the Fischer, Bischler, or Larock methods, starting from appropriately substituted precursors. beilstein-journals.org Once the intermediate is obtained, the methyl group can be oxidized. A variety of oxidizing agents can be employed for the conversion of an activated methyl group on an aromatic ring to an aldehyde.

Common reagents for this transformation include:

Manganese dioxide (MnO₂): A mild and selective reagent for oxidizing benzylic alcohols to aldehydes. If starting from a 5-methylindole, a preliminary step to form the 5-hydroxymethylindole would be necessary.

Selenium dioxide (SeO₂): Can be used for the direct oxidation of benzylic methyl groups to aldehydes.

Chromium-based reagents: Reagents like Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) are effective for oxidizing primary alcohols to aldehydes.

Hypervalent iodine reagents: Compounds such as Dess-Martin periodinane (DMP) provide mild and efficient oxidation of alcohols to aldehydes.

The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid or degradation of the electron-rich indole ring. researchgate.net

Table 3: Selected Reagents for Oxidation to Aldehyde

| Precursor Group | Reagent | Conditions |

|---|---|---|

| -CH₂OH | Manganese Dioxide (MnO₂) | Neutral, various solvents |

| -CH₂OH | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ |

| -CH₂OH | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature |

Multicomponent Reaction Strategies for this compound and its Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are powerful tools in modern synthetic chemistry. nih.gov They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. researchgate.net this compound serves as an excellent substrate for MCRs, with its aldehyde group acting as a key electrophilic component. nih.govsci-hub.se

By participating in MCRs, this compound can be used to construct a vast library of complex heterocyclic derivatives. For example:

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to produce dihydropyrimidinones.

Hantzsch Dihydropyridine (B1217469) Synthesis: A four-component variation involving an aldehyde, two equivalents of a β-ketoester, and ammonia to form dihydropyridines.

Groebke-Blackburn-Bienaymé (GBB) Reaction: A three-component reaction of an aldehyde, an isocyanide, and an amino-substituted heterocycle to generate fused imidazopyridines and related structures. sci-hub.se

The use of this compound in these reactions leads to products bearing a 1-ethyl-1H-indol-5-yl substituent, providing direct access to novel and potentially biologically active chemical scaffolds. researchgate.netbeilstein-journals.org

Table 4: Examples of Multicomponent Reactions Utilizing an Aldehyde Component

| Reaction Name | Reactants | Product Class |

|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Dihydropyrimidinones |

| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Dihydropyridines |

| Groebke-Blackburn-Bienaymé | Aldehyde, Isocyanide, Aminopyridine | Fused Imidazole Heterocycles sci-hub.se |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including indole derivatives. researchgate.net The synthesis of this compound can be made more sustainable by incorporating several green strategies.

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce environmental impact. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can often be recycled and reused. This applies to both the indole ring formation (e.g., metal-catalyzed cyclizations) and subsequent functionalizations. mdpi.com

Alternative Energy Sources: Microwave irradiation and ultrasound are energy-efficient techniques that can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. mdpi.comresearchgate.net Microwave-assisted synthesis has been successfully used for various nitrogen heterocycles, including indoles. mdpi.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance, using mechanochemistry (ball-milling), represents a significant step towards greener synthesis by eliminating solvent waste entirely. unica.it The Fischer indole synthesis has been effectively carried out using a mechanochemical protocol. unica.it

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core green chemistry principle. Multicomponent reactions (as discussed in Section 2.4) are inherently atom-economical and represent a key green approach to building molecular complexity. researchgate.net

By integrating these approaches, the synthesis of this compound can be optimized to be not only efficient but also environmentally benign.

Reaction Mechanisms and Chemical Transformations of 1 Ethyl 1h Indole 5 Carbaldehyde

Reactivity of the Aldehyde Functionality (–CHO)

The aldehyde group (–CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. Its position on the benzene (B151609) portion of the indole (B1671886) ring allows it to participate in reactions typical of aromatic aldehydes.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group in 1-ethyl-1H-indole-5-carbaldehyde is a primary site for nucleophilic attack. In these reactions, a nucleophile adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the final alcohol product.

The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon.

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: The alkoxide is protonated by a solvent or a weak acid to give the alcohol product.

While specific studies on this compound are not extensively detailed in the literature, its reactivity is analogous to other aromatic aldehydes. Common nucleophiles like Grignard reagents (R-MgX) and organolithium compounds (R-Li) would react with it to form secondary alcohols.

Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel)

Condensation reactions are a cornerstone of aldehyde chemistry, involving an initial nucleophilic addition followed by a dehydration step. This compound readily participates in such transformations. chemimpex.com

Schiff Base Formation: This reaction involves the condensation of the aldehyde with a primary amine to form an imine, commonly known as a Schiff base. wjpsonline.com The reaction is typically catalyzed by acid, though the acid concentration must be carefully controlled to avoid protonating the amine, which would render it non-nucleophilic. wjpsonline.com The mechanism involves the initial formation of a carbinolamine intermediate, which then undergoes acid-catalyzed dehydration to yield the stable imine product. wjpsonline.com Aromatic aldehydes, like the title compound, form more stable Schiff bases compared to aliphatic aldehydes due to conjugation. wjpsonline.com

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate) in the presence of a weak base catalyst, such as piperidine (B6355638). acgpubs.orgacgpubs.org The base abstracts a proton from the active methylene compound to generate a carbanion, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The resulting intermediate is then dehydrated to produce a new carbon-carbon double bond. acgpubs.org This reaction is a versatile method for synthesizing α,β-unsaturated compounds from indole aldehydes. acgpubs.orgresearchgate.net

Oxidation and Reduction Potentials

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde functionality of this compound can be oxidized to the corresponding carboxylic acid, 1-ethyl-1H-indole-5-carboxylic acid. This transformation can be achieved using various common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol, (1-ethyl-1H-indol-5-yl)methanol. This is typically accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or more powerful ones like lithium aluminum hydride (LiAlH₄).

Table 1: Oxidation and Reduction of this compound

| Reaction Type | Reagent(s) | Product |

| Oxidation | KMnO₄ or CrO₃ | 1-ethyl-1H-indole-5-carboxylic acid |

| Reduction | NaBH₄ or LiAlH₄ | (1-ethyl-1H-indol-5-yl)methanol |

Reactions Involving the Indole Nucleus

The indole ring system is electron-rich, making it highly reactive towards electrophiles, with a reactivity estimated to be orders of magnitude greater than that of benzene. nih.govpearson.com

Electrophilic Aromatic Substitution Patterns on the Indole Ring

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the electronic properties of both the pyrrole (B145914) and benzene rings.

Pyrrole Ring (Positions C-2, C-3): The indole nucleus strongly directs electrophilic attack to the C-3 position. nih.govic.ac.uk This preference is due to the ability of the nitrogen atom to stabilize the cationic intermediate (arenium ion) formed upon attack at C-3, which maintains the aromaticity of the benzene ring. ic.ac.uk Attack at C-2 is less favored.

Reactions at the C-2 and C-3 Positions of the Indole Ring

Despite the presence of the aldehyde at C-5, the inherent reactivity of the pyrrole ring remains significant.

C-3 Position: As the most nucleophilic center, the C-3 position is the primary site for reactions with electrophiles. acgpubs.orgpearson.com Classic indole reactions such as the Mannich reaction (aminomethylation) and the Vilsmeier-Haack reaction (formylation) occur preferentially at this position. researchgate.netorgsyn.org For example, the Vilsmeier-Haack reaction of indole with phosphoryl chloride and dimethylformamide yields indole-3-carboxaldehyde (B46971), highlighting the strong preference for C-3 substitution. orgsyn.org

C-2 Position: The C-2 position is less reactive towards electrophiles than C-3. However, it can be functionalized, often by first deprotonating the C-2 proton with a strong base (e.g., n-butyllithium) to form a C-2 lithiated species. This powerful nucleophile can then react with a variety of electrophiles. Tandem reactions involving 1,2-indole migration can also lead to functionalization at the C-2 position. acs.org

Modification of the N-1 Ethyl Group

Cyclization and Rearrangement Reactions Facilitated by the Compound

The aldehyde functional group at the C-5 position of this compound serves as a key handle for its participation in various condensation and cyclization reactions to form larger, more complex molecular architectures. Research in medicinal chemistry has utilized this compound as a building block for the synthesis of potential therapeutic agents.

One significant application involves its use in the synthesis of dihydroquinolone pyrazoline derivatives. In a multi-step synthetic sequence aimed at discovering inhibitors of the RAD51-BRCA2 protein-protein interaction for cancer therapy, this compound was reacted with a pre-formed pyrazoline intermediate. acs.orgnih.gov This reaction is a base-catalyzed condensation that forms a complex α,β-unsaturated aryl ketone, which is a precursor to the final bioactive compounds. acs.org

Another key transformation is the reductive amination of the aldehyde group. This reaction provides a direct route to introduce a variety of amine-containing substituents at the C-5 position, extending the molecular framework. A patent for compounds aimed at restoring mutant p53 function describes the reaction of this compound with various primary and secondary amines in the presence of a reducing agent to yield the corresponding N-substituted aminomethyl indoles. google.com

The following table summarizes these representative transformations.

| Reaction Type | Reactants | Reagents and Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Base-Catalyzed Condensation | This compound, 4-chloro-8-(4-fluorophenyl)-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinolin-3(3aH)-one | KOH, EtOH/H₂O (4:3 v/v), 0 °C to room temperature | (E)-4-chloro-2-(1-ethyl-1H-indole-5-carbonyl)-8-(4-fluorophenyl)-1-methyl-1,2,3,3a,4,5-hexahydro-4,5-dihydro-1H-pyrazolo[4,3-c]quinolin-3-one | Not explicitly stated for this step, but part of a multi-step synthesis. | acs.org |

| Reductive Amination | This compound, 1-methylpiperidin-4-amine | Anhydrous MgSO₄, NaBH(OAc)₃, Methylene chloride, 25 °C, 5 h | 1-Anilino-3-{1-ethyl-5-[(1-methyl-4-piperidylamino)methyl]-1H-indol-2-yl}-2-propyne (after further steps) | Not explicitly stated for this step. | google.com |

| Reductive Amination | This compound, Methylamine | Similar to above | 1-Anilino-3-{1-ethyl-5-[(methylamino)methyl]-1H-indol-2-yl}-2-propyne (after further steps) | Not explicitly stated for this step. | google.com |

Catalytic Transformations and Mechanistic Insights

While catalytic reactions are fundamental to the chemistry of indoles, specific literature detailing catalytic transformations, such as hydrogenation or cross-coupling, directly on this compound with accompanying mechanistic studies is limited. The indole nucleus can undergo various catalytic reactions, including palladium-catalyzed C-H functionalization and catalytic hydrogenation of the pyrrole ring. However, studies providing in-depth mechanistic insights for these types of reactions specifically for the this compound substrate were not identified in the reviewed scientific literature. The reactivity in such transformations would be influenced by the electronic effects of the C-5 aldehyde group and the N-1 ethyl substituent, but specific data and mechanistic elucidation are not available.

Spectroscopic Characterization and Structural Elucidation of 1 Ethyl 1h Indole 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 1-ethyl-1H-indole-5-carbaldehyde, ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the ethyl group, the indole (B1671886) core, and the aldehyde functionality.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each proton in the molecule. While a publicly available spectrum for this specific compound is not readily found, its synthesis is described in the literature, and the ¹H NMR spectrum is reported to be "consistent with structure" with a purity of ≥95% by NMR. chemicalbook.comresearchgate.net The expected chemical shifts and coupling patterns can be inferred from the well-documented spectra of its parent compound, 1H-indole-5-carbaldehyde, and related N-alkylated indole derivatives.

The key proton environments in this compound are:

Aldehydic Proton (-CHO): A singlet in the downfield region, typically between δ 9.8 and 10.1 ppm.

Indole Ring Protons: The protons on the indole nucleus will show characteristic chemical shifts and coupling patterns. H-4 and H-6 will be doublets, and H-7 will be a doublet of doublets. The presence of the electron-withdrawing aldehyde group at the C-5 position will influence the chemical shifts of the aromatic protons.

Ethyl Group Protons (-CH₂CH₃): A quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), with a typical coupling constant (J) of around 7 Hz. The methylene protons will be deshielded due to their proximity to the nitrogen atom.

For comparison, the ¹H NMR data for the related compound 1-ethyl-1H-indole-3-carbaldehyde in CDCl₃ shows the ethyl group signals as a quartet at δ 4.24 ppm and a triplet at δ 1.56 ppm. acs.org

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -CHO | 9.8 - 10.1 | s (singlet) |

| H-4 | ~7.8 - 8.0 | d (doublet) |

| H-6 | ~7.6 - 7.8 | d (doublet) |

| H-7 | ~7.4 - 7.6 | dd (doublet of doublets) |

| H-2 | ~7.2 - 7.4 | d (doublet) |

| H-3 | ~6.5 - 6.7 | d (doublet) |

| -CH₂CH₃ | ~4.2 - 4.4 | q (quartet) |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each of the 11 carbon atoms. The carbonyl carbon of the aldehyde group will appear significantly downfield.

Based on data for related indole derivatives, the following are the expected chemical shift regions for the carbon atoms in this compound:

Aldehydic Carbonyl Carbon (-CHO): δ 190 - 195 ppm.

Indole Ring Carbons: The eight carbons of the indole ring will resonate in the aromatic region (δ 100 - 140 ppm). The carbon atom attached to the nitrogen (C-7a) and the carbon bearing the aldehyde group (C-5) will have characteristic shifts.

Ethyl Group Carbons (-CH₂CH₃): The methylene carbon (-CH₂) will be in the range of δ 40 - 45 ppm, while the methyl carbon (-CH₃) will be more upfield, around δ 14 - 16 ppm.

The ¹³C NMR spectrum of the related 1-ethyl-1H-indole-3-carbaldehyde shows the ethyl carbons at δ 41.89 and 15.05 ppm. acs.org

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 190 - 195 |

| C-7a | ~137 - 139 |

| C-3a | ~128 - 130 |

| C-5 | ~125 - 127 |

| C-2 | ~123 - 125 |

| C-6 | ~120 - 122 |

| C-4 | ~118 - 120 |

| C-7 | ~110 - 112 |

| C-3 | ~102 - 104 |

| -CH₂CH₃ | 40 - 45 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the indole ring (e.g., H-6 and H-7) and between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the direct assignment of each protonated carbon in the molecule.

While specific 2D NMR studies on this compound are not reported, these techniques are routinely used for the structural elucidation of novel indole derivatives. researchgate.netyoutube.comsdsu.eduyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound (C₁₁H₁₁NO), the expected exact mass is 173.0841 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 173. The fragmentation pattern would likely involve the loss of the ethyl group ([M-29]⁺) or the formyl group ([M-29]⁺). A prominent fragment would also be expected from the cleavage of the C-N bond of the ethyl group, leading to the formation of an indole-5-carbaldehyde radical cation. A patent describing the use of this compound in a subsequent reaction reports an LC-MS (ES+, m/z) value for a product, which indirectly confirms the molecular weight of the starting material. acs.org

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

|---|---|---|

| [M]⁺ | 173 | Molecular Ion |

| [M-H]⁺ | 172 | Loss of a hydrogen radical |

| [M-C₂H₅]⁺ | 144 | Loss of the ethyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies. The IR spectrum of this compound would show characteristic absorption bands for the aldehyde and the indole ring system.

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1680-1700 cm⁻¹. The conjugation with the aromatic indole ring would shift this band to a lower frequency compared to a non-conjugated aldehyde.

C-H Stretch (Aldehyde): A characteristic weak to medium absorption is expected around 2720 cm⁻¹ and 2820 cm⁻¹.

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

Aliphatic C-H Stretch (Ethyl group): Absorptions just below 3000 cm⁻¹.

C=C Stretch (Aromatic ring): Absorptions in the 1450-1600 cm⁻¹ region.

C-N Stretch: Absorption in the 1310-1360 cm⁻¹ region.

While a specific IR spectrum for this compound is not available, the IR spectrum of the parent compound, 1H-indole-5-carbaldehyde, shows a strong carbonyl peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV light. The presence of the aldehyde group in conjugation with the indole ring will influence the absorption maxima (λ_max). A PhD thesis mentions that the UV spectrum of a reaction involving this compound was recorded at 254 nm. unibo.it The UV spectrum of indole itself in ethanol (B145695) shows absorption bands at around 216, 266, and 287 nm. The extended conjugation in this compound is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1H-indole-5-carbaldehyde |

| 1-Ethyl-1H-indole-3-carbaldehyde |

X-ray Diffraction (XRD) for Solid-State Structural Determination

The solid-state structures of various functionalized indoles have been elucidated, revealing key details about their molecular geometry and intermolecular interactions. These studies consistently show that the indole ring system itself is generally planar. The substituents on the indole core, however, can adopt various conformations, influencing the crystal packing and intermolecular forces.

For instance, the analysis of related N-ethylated indole structures and indole-carboxaldehydes provides a framework for predicting the likely solid-state conformation of this compound. It is expected that the ethyl group at the N1 position will exhibit some degree of rotational freedom, and its final conformation in the crystal lattice will be influenced by steric and electronic factors, as well as by crystal packing forces. The carbaldehyde group at the C5 position is anticipated to be largely coplanar with the indole ring to maximize resonance stabilization.

Detailed research findings on related indole derivatives highlight the common structural motifs and intermolecular interactions that stabilize their crystal lattices. These interactions often include hydrogen bonding (where applicable), π-π stacking between indole rings, and C-H···π interactions.

A selection of crystallographic data for related indole derivatives is presented below to illustrate the typical structural parameters observed in this class of compounds.

Interactive Data Table of Crystallographic Data for Related Indole Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine | C₂₅H₂₀N₂ | Orthorhombic | Pbca | 16.331(3) | 8.878(2) | 27.288(6) | 90 | nih.govdoaj.org |

| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | C₁₀H₉NO₃ | Monoclinic | P2₁/c | 4.0305(2) | 13.0346(6) | 17.2042(9) | 91.871(5) | nih.govcitedrive.com |

| Ethyl (E)-1-chloro-3-(4-chloro-1-methyl-1H-indole-2-carbonyl)-4-oxo-2-phenylcyclooct-2-ene-1-carboxylate | C₂₇H₂₅Cl₂NO₄ | Monoclinic | P2₁/n | 18.9834(7) | 8.5683(3) | 30.4308(12) | 93.832(1) | researchgate.net |

| Ethyl 3-(1-methyl-1H-indole-2-carbonyl)-2-phenylquinoline-4-carboxylate | C₂₈H₂₂N₂O₃ | Triclinic | P1 | 9.7431(6) | 12.2795(6) | 12.6009(6) | 71.454(2) | researchgate.net |

In the structure of (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine, the indole ring system is essentially planar. nih.govdoaj.org The dihedral angle between the indole and anthracene (B1667546) ring systems is 63.56 (8)°. nih.govdoaj.org The crystal structure is stabilized by intermolecular N—H⋯π interactions, forming chains along the b-axis. nih.gov

For the second polymorph of 5-methoxy-1H-indole-2-carboxylic acid, the molecules form cyclic dimers through O—H⋯O hydrogen bonds between the carboxylic acid groups. nih.govcitedrive.com The crystal packing is further influenced by interactions between the indole NH groups and adjacent methoxy (B1213986) groups, as well as C–H⋯O contacts. nih.govcitedrive.com

These examples underscore the importance of X-ray diffraction in elucidating the detailed solid-state structures of complex organic molecules. Although direct crystallographic data for this compound is not currently available, the analysis of these related structures provides a robust framework for understanding its likely molecular geometry and intermolecular interactions in the crystalline state.

Computational Chemistry and Theoretical Studies of 1 Ethyl 1h Indole 5 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-ethyl-1H-indole-5-carbaldehyde, DFT calculations offer a detailed understanding of its geometric and electronic properties.

Optimized Geometries and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound. These calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process yields important data on bond lengths, bond angles, and dihedral angles.

| Parameter | Bond | Typical Length (Å) |

| Bond Length | C=O (aldehyde) | ~1.22 |

| C-N (indole ring) | ~1.38 | |

| N-C (ethyl) | ~1.47 | |

| Bond Angle | C-C-H (aldehyde) | ~120° |

| C-N-C (indole) | ~108° | |

| Dihedral Angle | Indole-Carbaldehyde | ~0° (near planar) |

Vibrational Analysis and Spectroscopic Correlations

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the vibrational frequencies corresponding to different normal modes of the molecule, researchers can assign the peaks observed in experimental spectra. These assignments are crucial for identifying the presence of specific functional groups and for confirming the molecular structure.

For the parent compound, indole (B1671886), and its derivatives, DFT calculations have been successfully used to reproduce experimental FT-IR and Raman spectra with a high degree of accuracy. researchgate.net For instance, the characteristic C=O stretching vibration of the aldehyde group, and the various C-H and N-H stretching and bending modes of the indole ring can be precisely calculated. A comparison of theoretical and experimental spectra for this compound would provide a comprehensive vibrational characterization.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

In the context of this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group. A smaller HOMO-LUMO gap suggests higher reactivity. These calculations are vital for understanding how the molecule will interact with other reagents in chemical reactions.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. researchgate.net These maps are color-coded to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, an MEP map would likely show a region of high negative potential around the oxygen atom of the carbaldehyde group, making it a likely site for protonation or interaction with electrophiles. researchgate.net The indole nitrogen and certain regions of the aromatic rings would also exhibit distinct electrostatic potentials, guiding intermolecular interactions and molecular recognition processes.

Molecular Dynamics (MD) Simulations in Mechanistic Investigations

While specific molecular dynamics (MD) simulations for this compound were not found in the provided search results, this computational technique is invaluable for studying the dynamic behavior of molecules over time. MD simulations can be used to explore conformational changes, solvent effects, and the pathways of chemical reactions. For instance, MD simulations could be employed to investigate the binding of this compound to a biological target, providing insights into the stability of the complex and the key intermolecular interactions involved.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While no specific QSAR models for this compound were identified, the principles of QSAR are highly relevant to its potential applications.

In a typical QSAR study involving indole derivatives, various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) are calculated for a set of related compounds. mdpi.com These descriptors are then used to build a mathematical model that can predict the activity of new, untested compounds. For this compound, such models could predict its potential as an inhibitor for a specific enzyme or its antioxidant activity based on its structural features. nih.govmdpi.com

Table 3: Common Descriptors Used in QSAR Studies of Indole Derivatives

| Descriptor Type | Examples |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | LogP (partition coefficient) |

| Topological | Connectivity indices, Shape indices |

Nonlinear Optical (NLO) Properties and Related Theoretical Predictions

Computational chemistry provides a powerful lens for predicting and understanding the nonlinear optical (NLO) properties of molecules, a field of significant interest for applications in optoelectronics and photonics. While direct experimental and computational studies specifically targeting this compound are not extensively documented in publicly available research, theoretical investigations into structurally similar indole derivatives offer valuable insights into its potential NLO characteristics.

Theoretical predictions of NLO properties are typically performed using quantum chemical methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These methods are employed to calculate key parameters that govern the NLO response of a molecule, including the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). A high value for these parameters, particularly the first-order hyperpolarizability, suggests that a material may exhibit significant NLO behavior.

Studies on related indole aldehydes, such as Indole-7-carboxyldehyde (I7C), have demonstrated that these molecules can possess promising NLO properties. researchgate.net The presence of both electron-donating (the indole ring) and electron-accepting (the carbaldehyde group) moieties facilitates intramolecular charge transfer (ICT), a key factor for a strong NLO response. The ethyl group at the N1 position of this compound can further enhance this donor-acceptor character.

The relationship between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial in determining NLO properties. A smaller HOMO-LUMO energy gap generally correlates with higher polarizability and, consequently, a more significant NLO response. acs.org Computational methods can accurately predict these energy gaps, providing a theoretical basis for assessing the NLO potential of a compound.

For instance, computational studies on I7C have shown significant values for dipole moment, polarizability, and first-order hyperpolarizability, suggesting its potential for NLO applications. researchgate.net It is reasonable to extrapolate that this compound would exhibit comparable, if not enhanced, NLO properties due to the electronic influence of the ethyl group.

Below are tables representing typical data obtained from computational studies on indole derivatives, which can be considered analogous for predicting the properties of this compound.

Table 1: Theoretical NLO Properties of a Representative Indole Aldehyde (Analogous to this compound)

| Parameter | Symbol | Typical Calculated Value | Unit |

| Dipole Moment | μ | > 5 | Debye |

| Mean Polarizability | <α> | > 15 x 10⁻²⁴ | esu |

| First-Order Hyperpolarizability | β_tot | > 100 x 10⁻³⁰ | esu |

Note: The values presented are representative and based on computational studies of similar indole aldehyde compounds. Actual values for this compound would require specific theoretical calculations.

Table 2: Calculated Electronic Properties of a Representative Indole Aldehyde (Analogous to this compound)

| Parameter | Symbol | Typical Calculated Value | Unit |

| HOMO Energy | E_HOMO | ~ -6.0 to -6.5 | eV |

| LUMO Energy | E_LUMO | ~ -2.0 to -2.5 | eV |

| HOMO-LUMO Energy Gap | ΔE | ~ 3.5 to 4.5 | eV |

Note: These values are illustrative and derived from DFT calculations on analogous indole systems. The specific electronic properties of this compound would depend on the computational method and basis set used.

The promising NLO properties predicted for indole derivatives underscore the potential of this compound in the development of advanced optical materials. nih.govchemimpex.com Further theoretical and experimental validation is necessary to fully characterize its NLO capabilities.

Applications of 1 Ethyl 1h Indole 5 Carbaldehyde in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Heterocyclic Systems

The aldehyde functionality of 1-ethyl-1H-indole-5-carbaldehyde serves as a versatile handle for a variety of chemical transformations, making it an excellent starting material for the synthesis of more complex heterocyclic structures. One of the key reactions leveraging this reactivity is the Knoevenagel condensation. acgpubs.org This reaction, involving the condensation of the aldehyde with an active methylene (B1212753) compound, provides a straightforward route to a wide range of substituted alkenes, which can then undergo further cyclization reactions to form new heterocyclic rings.

For instance, while direct examples with this compound are not extensively documented in publicly available literature, the analogous reactions of other indole-3-carboxaldehydes provide a strong precedent for its synthetic potential. nih.gov The condensation with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to the formation of indolyl-substituted pyran, pyridine, and pyrazole (B372694) derivatives. These reactions are often catalyzed by a base such as piperidine (B6355638) or an acid catalyst.

Furthermore, the aldehyde group can participate in multicomponent reactions, allowing for the rapid assembly of complex molecular scaffolds in a single step. For example, a reaction with an amine and a β-dicarbonyl compound could potentially lead to the formation of dihydropyridine (B1217469) derivatives fused to the indole (B1671886) ring. The ethyl group on the indole nitrogen enhances the solubility of the molecule in organic solvents, which can be advantageous for synthetic transformations. chemimpex.com

Precursor for Biologically Active Molecules and Pharmaceutical Intermediates

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs. This compound serves as a key intermediate in the synthesis of novel indole-based pharmaceuticals, particularly those targeting a range of therapeutic areas. chemimpex.com The aldehyde group can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, which are essential for modulating the biological activity of the final compound.

Research has indicated that derivatives of this compound show promise as potent biologically active agents. For example, it has been used as a precursor in the synthesis of novel tyrphostin derivatives, which have been evaluated for their anticancer and kinase inhibitory activities. These compounds have shown the potential to inhibit key signaling pathways involved in cancer cell proliferation.

The versatility of this building block allows for the creation of diverse libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. The structural modifications enabled by the aldehyde group are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of potential new drugs.

Development of Organic Materials with Specific Properties

The unique electronic properties of the indole ring system make it an attractive component for the design of novel organic materials. This compound can be utilized as a starting material for the synthesis of compounds with specific optical and electronic properties, finding potential applications in areas such as organic electronics. chemimpex.com

The extended π-conjugated system that can be generated from the aldehyde functionality through reactions like the Knoevenagel condensation can lead to materials with interesting photophysical properties. These properties are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical (NLO) materials. The ethyl group can also influence the solid-state packing of the molecules, which in turn affects their bulk material properties. While specific examples of materials derived solely from this compound are not widely reported, the general strategy of using functionalized indoles as building blocks for organic electronic materials is well-established.

Role in Agrochemical Development

The indole scaffold is also present in a number of agrochemicals, including herbicides, insecticides, and fungicides. The reactivity of this compound makes it a valuable intermediate for the synthesis of new agrochemical candidates. chemimpex.com By modifying the aldehyde group and introducing other functional groups onto the indole ring, chemists can fine-tune the biological activity of the resulting molecules to target specific pests or weeds.

The development of new agrochemicals is crucial for ensuring food security, and the use of versatile building blocks like this compound can streamline the synthesis of novel and effective crop protection agents. While specific, publicly available examples of agrochemicals derived from this particular compound are scarce, the general importance of the indole nucleus in this field suggests its potential as a valuable precursor.

Synthesis of Fluorescent Probes and Imaging Agents

Fluorescent probes are indispensable tools in modern biological research, allowing for the visualization of cellular processes and the detection of specific biomolecules. The indole ring is known for its inherent fluorescence, and derivatives of this compound can be used to create novel fluorescent probes and imaging agents. chemimpex.com

The aldehyde group can be used to attach the indole fluorophore to other molecules, such as targeting ligands or biomolecules. For instance, a related compound, 1-ethyl-1H-indole-6-carbaldehyde, has been noted for its use in creating fluorescent probes for biological imaging. chemimpex.com It is plausible that this compound could be similarly employed. The resulting probes can be designed to exhibit changes in their fluorescence properties upon binding to a specific target, enabling the detection and quantification of that target in complex biological systems. The ethyl group can also be modified to fine-tune the photophysical properties of the probe, such as its excitation and emission wavelengths, quantum yield, and photostability.

Medicinal Chemistry and Biological Activity of 1 Ethyl 1h Indole 5 Carbaldehyde Derivatives

Indole (B1671886) Derivatives as Pharmacophores in Drug Discovery

The indole scaffold, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a versatile building block in medicinal chemistry. mdpi.comresearchgate.net Its aromatic nature and the presence of a nitrogen atom allow for various types of chemical interactions, including hydrogen bonding and π-π stacking with biological targets. researchgate.net This structural versatility has enabled the development of a multitude of indole derivatives with significant therapeutic potential. ijpsr.com

The indole nucleus is a key feature in many approved drugs, including the anticancer agent Vincristine, the antihypertensive Reserpine, and the antiretroviral Delavirdine. researchgate.netnih.gov The ability to easily modify the indole ring at various positions, particularly at the N-1 and C-3 positions, allows chemists to fine-tune the pharmacological properties of the resulting molecules. researchgate.netmdpi.com This adaptability makes indole derivatives attractive candidates for developing new drugs targeting a wide range of diseases, from cancer and infections to inflammatory conditions and neurological disorders. mdpi.comresearchgate.netnih.gov The ethyl group at the N-1 position and the carbaldehyde group at the C-5 position of 1-ethyl-1H-indole-5-carbaldehyde provide key reactive sites for creating diverse libraries of compounds for biological screening. chemimpex.com

Therapeutic Applications of Indole-Based Compounds

Indole derivatives are a prominent class of compounds in oncology research, demonstrating significant anticancer and antiproliferative effects. mdpi.comnih.gov Their mechanisms of action are diverse and include the inhibition of crucial cellular processes like cell division and signaling pathways that are often dysregulated in cancer. nih.gov

Research Findings: Many indole-based compounds function by inhibiting tubulin polymerization, a critical step in the formation of the mitotic spindle during cell division. mdpi.com This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death). nih.gov For instance, certain indole alkaloids have been shown to induce apoptosis and arrest the cell cycle in lung cancer cells. nih.gov

Furthermore, indole derivatives can act as kinase inhibitors. nih.gov Protein kinases like Epidermal Growth Factor Receptor (EGFR) and Src kinase are often overactive in various cancers, promoting uncontrolled cell growth. nih.gov Novel indole derivatives have been designed to dually inhibit both EGFR and Src, leading to significant cytotoxicity in lung, breast, and prostate cancer cell lines while showing weaker effects on normal cells. nih.gov One study found that a lead compound induced apoptosis in prostate cancer cells by significantly increasing the levels of pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while decreasing the anti-apoptotic protein Bcl-2. nih.gov

Derivatives of 1H-indole-3-carbaldehyde, a related scaffold, have also shown antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer). nih.gov

Table 1: Anticancer and Antiproliferative Activity of Indole Derivatives

| Compound Class | Mechanism of Action | Target Cancer Cell Lines | Key Findings |

|---|---|---|---|

| Indole Alkaloids | Tubulin polymerization inhibition, Apoptosis induction, Cell cycle arrest (G2/M) | Lung (A549), Cervical (HeLa), Pancreatic (MIA PaCa-2) | Inhibits cell division and induces programmed cell death. nih.gov |

| Indole-based Kinase Inhibitors | Dual EGFR/SRC kinase inhibition | Lung (A549), Breast (MCF-7), Prostate (PC3) | Induces apoptosis and shows potent cytotoxicity against cancer cells with low toxicity to normal cells. nih.gov |

The rise of multidrug-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents. nih.gov Indole derivatives have emerged as a promising source of compounds with potent activity against a wide range of microorganisms, including bacteria and fungi. chula.ac.thmdpi.com

Research Findings: Several studies have highlighted the efficacy of indole derivatives against both Gram-positive and Gram-negative bacteria. scirp.org For example, newly synthesized indole semicarbazones demonstrated moderate activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. colab.ws Some indole derivatives act as inhibitors of the NorA efflux pump in S. aureus, which is a mechanism the bacterium uses to expel antibiotics, thereby restoring susceptibility to drugs like ciprofloxacin. nih.gov

In the realm of antifungal agents, indole derivatives have shown significant promise. nih.gov Indole-linked triazoles, for instance, exhibited excellent activity against Candida albicans and Candida krusei, two common fungal pathogens. nih.govresearchgate.net Some halogenated indole derivatives were found to be particularly potent against C. krusei, a species known for its intrinsic resistance to the common antifungal drug fluconazole. researchgate.net

Recent research also points to the potential of indole derivatives against extensively drug-resistant Acinetobacter baumannii, a critical priority pathogen. Selected compounds like 7-hydroxyindole (B18039) not only displayed direct antimicrobial effects but also inhibited biofilm formation and eradicated mature biofilms, which are key virulence factors. nih.gov

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound Class | Target Microorganism | Activity |

|---|---|---|

| Indole Semicarbazones | C. albicans, C. rugosa | Good antifungal activity. colab.ws |

| Indole-linked Triazoles | Candida krusei | Excellent antifungal activity, with some derivatives showing high potency. nih.govresearchgate.net |

| 7-Hydroxyindole | Extensively drug-resistant Acinetobacter baumannii | Potent antimicrobial and antibiofilm activity. nih.gov |

Viral infections remain a significant cause of morbidity and mortality worldwide, and the indole scaffold has proven to be a valuable template for the development of novel antiviral agents. nih.govrsc.org Indole derivatives have been developed to combat a range of viruses, including Human Immunodeficiency Virus (HIV) and coronaviruses. mdpi.comnih.gov

Research Findings: A notable example of an indole-based antiviral drug is Arbidol (Umifenovir), which is a broad-spectrum agent used against influenza A and B viruses and has been studied for its effects against SARS-CoV. nih.gov It functions primarily as an entry and membrane fusion inhibitor. nih.gov

In the context of HIV, indole derivatives have been developed as potent inhibitors of key viral processes. BMS-378806 is an indole-based HIV attachment inhibitor that prevents the virus from entering host cells by blocking the interaction between the viral gp120 protein and the cellular CD4 receptor. nih.gov Other derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which target the enzyme responsible for converting viral RNA into DNA. nih.gov

More recently, with the emergence of the COVID-19 pandemic, research has focused on finding effective treatments for SARS-CoV-2. A synthesized indol-3-carboxylic acid derivative demonstrated a potent antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM. actanaturae.ru

Table 3: Antiviral Activity of Indole Derivatives

| Compound Class/Drug | Target Virus | Mechanism of Action | Key Findings |

|---|---|---|---|

| Arbidol (Umifenovir) | Influenza A/B, SARS-CoV | Entry and membrane fusion inhibitor | Broad-spectrum antiviral activity. nih.gov |

| BMS-378806 (7-azaindole derivative) | HIV-1 | Attachment inhibitor (blocks gp120-CD4 interaction) | Potently inhibits HIV-1 entry into host cells. nih.gov |

| Indol-3-carboxylic acid derivative | SARS-CoV-2 | Viral replication inhibition | Completely inhibited viral replication in vitro at 52.0 μM. actanaturae.ru |

Chronic inflammation is an underlying factor in many diseases, and developing effective anti-inflammatory drugs with fewer side effects than current options is a major research goal. nih.gov Indole derivatives have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models. researchgate.netnih.gov

Research Findings: The anti-inflammatory effects of indole derivatives are often mediated by their ability to modulate the immune system and inhibit the production of pro-inflammatory mediators. nih.gov For example, hybrid molecules containing both indole and imidazolidine (B613845) nuclei have been shown to reduce leukocyte migration and decrease the release of key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), in animal models of inflammation. nih.gov

A synthetic indole-containing compound, LG4, was found to have renal protective effects in a mouse model of diabetic kidney disease by decreasing the expression of pro-fibrotic and inflammatory molecules like COL-4 and TGF-β. nih.gov Indirubin, a natural bis-indole alkaloid, has also been investigated for its anti-inflammatory and anti-fibrotic effects in a model of pulmonary fibrosis. nih.gov

In terms of analgesic properties, certain indole-imidazolidine derivatives significantly reduced abdominal writhing in a chemically-induced pain model, indicating peripheral analgesic activity. nih.gov

Table 4: Anti-inflammatory and Analgesic Activity of Indole Derivatives

| Compound Class | Model | Activity | Mechanism |

|---|---|---|---|

| Indole-imidazolidine derivatives | Carrageenan-induced peritonitis, Acetic acid-induced nociception | Anti-inflammatory, Analgesic | Reduced leukocyte migration and release of TNF-α and IL-1β. nih.gov |

| Indirubin (bis-indole alkaloid) | Bleomycin-induced pulmonary fibrosis | Anti-inflammatory, Anti-fibrotic | Not specified in the provided context. nih.gov |

The structural similarity of the indole ring to the neurotransmitter serotonin (B10506) has made indole derivatives a rich source of compounds for treating neurological and psychiatric disorders. ijpsr.com They are particularly important in the development of drugs that modulate serotonergic pathways and in the treatment of conditions like migraines and Alzheimer's disease.

Research Findings: The "triptan" class of drugs, which are agonists for serotonin 5-HT1B and 5-HT1D receptors, are a cornerstone of acute migraine treatment. These drugs, such as Sumatriptan, are indole derivatives. Their action at serotonin receptors leads to vasoconstriction of cranial blood vessels and inhibition of pain signal transmission.

In the context of neurodegenerative diseases, indole derivatives are being explored as multi-target-directed ligands for Alzheimer's disease. nih.gov Novel indole-based compounds have been designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). nih.gov Reduced acetylcholine levels are a hallmark of Alzheimer's disease. Some of these compounds also showed the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological feature of the disease. nih.gov The use of this compound as a building block is particularly relevant for synthesizing pharmaceuticals targeting neurological disorders. chemimpex.com

Table 5: Neurological Applications of Indole Derivatives | Compound Class/Application | Target/Disease | Mechanism of Action | | --- | --- | --- | | Triptans (e.g., Sumatriptan) | Migraine | Serotonin 5-HT1B/1D receptor agonism | Vasoconstriction of cranial vessels, inhibition of pain transmission. | | Indole-based dual inhibitors | Alzheimer's Disease | Inhibition of AChE and BuChE | Increases levels of the neurotransmitter acetylcholine. nih.gov | | Indole-based inhibitors | Alzheimer's Disease | Inhibition of Amyloid-beta (Aβ) aggregation | Prevents the formation of amyloid plaques. nih.gov |

Enzyme Inhibition (e.g., COX-2, HDAC, InhA, RNA Polymerase-II)

Derivatives of this compound are being investigated for their potential to inhibit various enzymes implicated in disease pathogenesis. The indole scaffold is a well-established pharmacophore for enzyme inhibitors, and modifications at the N-1 and C-5 positions can be tailored to target specific enzyme active sites.

Cyclooxygenase-2 (COX-2): Indole derivatives have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. acs.org Selective inhibition of COX-2 over COX-1 is a critical goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects. acs.org While specific studies on this compound derivatives as COX-2 inhibitors are not extensively documented, related indole structures have shown significant promise. For instance, certain indole-3-acetic acid derivatives and other modified indoles have demonstrated selective COX-2 inhibition. acs.org The development of novel derivatives from this compound could lead to new selective COX-2 inhibitors.

Histone Deacetylase (HDAC): Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is linked to the development of cancer. benthamscience.com Indole-based compounds have emerged as a promising class of HDAC inhibitors. nih.govbenthamscience.com Notably, indole-5-carboxylic acid derivatives, structurally related to oxidized this compound, have been explored as selective HDAC8 inhibitors. nih.gov Furthermore, indole-based hydroxamic acid derivatives have shown potent inhibitory activity against multiple HDAC isoforms, including HDAC1 and HDAC6. benthamscience.com The aldehyde functionality of this compound can be readily converted to a hydroxamic acid, a key zinc-binding group in many potent HDAC inhibitors.

Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a critical enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. It is a well-validated target for the development of new anti-tubercular agents. Research has indicated that indole-5-carbonyl derivatives can exhibit inhibitory activity against InhA. This suggests that derivatives of this compound could be promising starting points for the design of novel InhA inhibitors.

RNA Polymerase-II: There is currently limited publicly available research specifically detailing the inhibitory activity of this compound derivatives against RNA Polymerase-II. However, the structural diversity that can be generated from this scaffold warrants its investigation against a broad range of enzymatic targets, including those crucial for transcription.

| Enzyme Target | Reported Activity for Related Indole Derivatives | Potential for this compound Derivatives |

|---|---|---|

| COX-2 | Indole-3-acetic acid derivatives show selective inhibition. acs.org | Derivatives may offer a new class of selective anti-inflammatory agents. |

| HDAC | Indole-5-carboxylic acid and indole-based hydroxamic acids are potent inhibitors. nih.govbenthamscience.com | High potential, as the carbaldehyde can be converted to a hydroxamic acid. |

| InhA | Indole-5-carbonyl derivatives show inhibitory activity. | Promising scaffold for the development of new anti-tubercular drugs. |

| RNA Polymerase-II | Limited specific data available for close analogs. | A potential area for future investigation due to structural versatility. |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of derivatives from this compound can be systematically optimized through structure-activity relationship (SAR) studies. These studies involve the synthesis of a series of analogs with specific structural modifications to understand how these changes affect their interaction with a biological target.

For indole-based enzyme inhibitors, several structural features are often key to their activity:

The Indole Core: The bicyclic indole ring system provides a rigid scaffold that can engage in hydrophobic and π-stacking interactions within enzyme active sites.

N-1 Substitution: The ethyl group at the N-1 position can influence the compound's lipophilicity and steric profile. Varying the length and nature of the alkyl chain at this position can modulate binding affinity and selectivity.

C-5 Position: The 5-position of the indole ring is often solvent-exposed in enzyme binding pockets, making it an ideal point for introducing various functional groups to enhance potency and selectivity. The carbaldehyde group on this compound is a versatile handle for creating a wide range of derivatives, such as Schiff bases, oximes, hydrazones, and carboxylic acids, each with distinct electronic and steric properties.

In the context of HDAC inhibitors, for instance, SAR studies on related indole-based compounds have shown that the nature of the "cap" group (the indole ring), the "linker" region, and the "zinc-binding group" are all critical for potent inhibition. benthamscience.com For derivatives of this compound, the indole moiety would serve as the cap, and modifications of the aldehyde would generate different zinc-binding groups, allowing for a systematic exploration of the SAR.

Mechanism of Action Studies at the Molecular Level